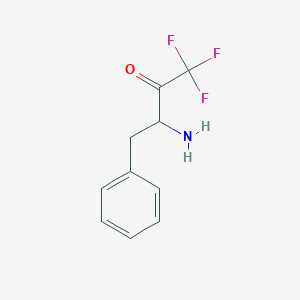

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

3-amino-1,1,1-trifluoro-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2 |

InChI Key |

ZNXJGEZIJAPSKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Trifluoromethyl Ketones

Reductive amination is a widely used method to introduce amino groups into carbonyl compounds. For 3-amino-1,1,1-trifluoro-4-phenylbutan-2-one, this approach typically involves:

- Starting Material : 1,1,1-Trifluoro-4-phenylbutan-2-one (CAS 86571-26-8).

- Amine Source : Ammonia or primary amines (e.g., benzylamine).

- Reducing Agents : Sodium cyanoborohydride (NaBH3CN), hydrogen gas (H₂), or catalytic systems (e.g., iridium).

Key Steps :

- Ketone Activation : The trifluoromethyl ketone undergoes nucleophilic attack by an amine, forming an imine intermediate.

- Reduction : The imine is reduced to a secondary amine under controlled conditions.

Example Protocol :

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone, facilitating nucleophilic attack by amines. Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency by stabilizing intermediates.

Nucleophilic Addition to α,β-Unsaturated Ketones

This method leverages the reactivity of α,β-unsaturated trifluoromethyl ketones (enones) to introduce amino groups via Michael addition or azide-alkyne cycloaddition.

Case Study :

- Substrate : (E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-one.

- Reagent : Trimethylsilyl azide (TMSN₃) in acetone.

- Product : 3-Azido-4,4,4-trifluoro-1-phenylbutan-1-one (91% yield).

- Reduction : Staudinger reaction with triphenylphosphine to form the amine.

Data Table :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Azide Addition | TMSN₃, acetone, RT, 12 hours | 91% | |

| Staudinger Reduction | PPh₃, THF, 0°C → RT, 6 hours | 85% |

Advantages :

- High regioselectivity due to the electron-deficient enone system.

- Scalable for industrial applications.

Biocatalytic Reductive Amination

Enzymatic methods offer sustainable alternatives to traditional chemical synthesis.

System Components :

- Transaminase (TA) : Catalyzes imine formation from ketones and amines.

- Pyruvate Dehydrogenase Complex (PDC) : Regenerates cofactors (e.g., NADPH).

Protocol :

- Substrate : 1,1,1-Trifluoro-4-phenylbutan-2-one.

- Amine Donor : L-Alanine.

- Conditions : pH 7.5, 30°C, 8 hours.

- Yield : 6.2 mM product (CviTA + PDC).

Challenges :

- Enzyme stability limits reaction times and temperatures.

- By-product removal strategies (e.g., in situ extraction) improve yields.

Hydrazone Hydrogenation

This method converts hydrazones of trifluoromethyl ketones into amines via catalytic hydrogenation.

Example :

| Compound | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| N'-(Trifluoro-phenylbutan-2-ylidene)benzohydrazide | Pd(OCOCF₃)₂, DTBM-SegPhos | H₂ (1200 psi), 80°C, 48 h | 89% |

Key Observations :

- TFA (trifluoroacetic acid) enhances reaction rates by protonating intermediates.

- Steric hindrance from the trifluoromethyl group requires elevated temperatures.

Solvent-Free Diazene Formation

A green chemistry approach utilizing solvent-free conditions to synthesize intermediates.

Procedure :

- Reactants : Trifluoromethyl ketone + formaldehyde tert-butyl hydrazone.

- Conditions : Neat, RT, 20 minutes.

- Product : α-Hydroxy α-trifluoromethyl diazene (quantitative yield).

- Derivatization : Acid hydrolysis to aldehyde, followed by reductive amination.

Advantages :

Asymmetric Catalytic Hydrogenation

For enantiopure derivatives, chiral catalysts enable stereoselective synthesis.

Case Study :

- Substrate : N-Arylimine derivatives.

- Catalyst : (R)-DTBM-SegPhos/Pd(OCOCF₃)₂.

- Conditions : TFE solvent, 80°C, 48 hours.

- Enantiomeric Excess (ee) : >90% for selected substrates.

Limitations :

- High catalyst loadings (5–10 mol%) required for sterically hindered substrates.

Multistep Synthesis from α,β-Unsaturated Precursors

A three-step route for complex derivatives:

- Enone Synthesis : Cross-aldol condensation of trifluoroacetophenone.

- Azide Addition : TMSN₃ in acetone.

- Reductive Amination : Staudinger reduction followed by imine formation.

Yield Summary :

| Step | Yield | Reference |

|---|---|---|

| Enone Formation | 75% | |

| Azide Addition | 91% | |

| Staudinger Reduction | 85% |

Critical Analysis of Methods

| Method | Strengths | Weaknesses |

|---|---|---|

| Reductive Amination | High yield, broad substrate scope | Requires toxic reducing agents |

| Biocatalysis | Sustainable, enantioselective | Limited scalability, enzyme cost |

| Azide Reduction | High regioselectivity, scalable | Hazardous azide handling |

| Solvent-Free Diazene | Green chemistry, rapid reaction | Limited to specific ketones |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone group acts as an electrophilic site, while the amino group participates in nucleophilic attacks. The trifluoromethyl group enhances carbonyl electrophilicity through inductive effects, facilitating reactions such as:

Example : Reaction with methylamine in DMF yields derivatives with >85% conversion under mild conditions (25°C, 12 hrs).

Condensation Reactions

The amino group enables Schiff base formation or heterocyclic synthesis:

Mechanistic Insight : The amino group attacks carbonyl carbons, while CF₃ stabilizes intermediates via resonance and inductive effects .

Redox Reactions

The ketone undergoes reduction, while the amino group participates in oxidation:

Stereochemical Note : Reduction of the ketone yields diastereomers, with the anti isomer dominating due to CF₃ steric bulk .

Enzymatic Transformations

Transaminases and oxidoreductases modify the amino/ketone groups:

Example : Enzymatic amination with Bacillus spp. transaminases produces (S)-configured amines at 30°C, pH 7.5 .

Acid-Base and Coordination Chemistry

The amino group forms salts or metal complexes:

Steric and Electronic Effects

-

CF₃ Group : Increases carbonyl electrophilicity (+I effect) and stabilizes intermediates.

-

Phenyl Ring : Provides steric hindrance, directing reactions to less hindered sites.

Solvent and Catalysis

Scientific Research Applications

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one

- CAS Number : 1280655-40-4 (enantiomer-specific: (3S)-form)

- Molecular Formula: C₁₀H₁₀F₃NO

- Molecular Weight : 217.19 g/mol

- Functional Groups : Ketone (butan-2-one), trifluoromethyl (-CF₃), primary amine (-NH₂), phenyl substituent.

Structural Features: The compound features a β-amino ketone scaffold with a trifluoromethyl group at the C1 position and a phenyl ring at C4. The stereochemistry of the amino group (e.g., (3S)-enantiomer) can influence its biological activity and synthetic utility .

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Variations: Ketone vs. Alcohol: The ketone group in this compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, the alcohol derivative (C10H12F3NO) is more polar, impacting solubility and bioavailability . Enone Systems: The α,β-unsaturated ketone in 64380-24-1 allows conjugation, increasing stability and reactivity in cycloaddition reactions .

The phenyl group in 1280655-40-4 enhances lipophilicity, facilitating blood-brain barrier penetration in CNS-targeting drugs .

Synthetic Utility: The (3S)-enantiomer of 1280655-40-4 is prioritized in asymmetric synthesis for enantioselective drug development . 176722-51-3’s phenylamino group enables diversification via Buchwald-Hartwig amination or Ullmann coupling .

Biological Activity

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one is a fluorinated organic compound characterized by its unique trifluoromethyl group, amino group, and phenyl ring. This structure not only enhances the compound's lipophilicity and reactivity but also contributes to its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 217.19 g/mol.

The trifluoromethyl group in this compound significantly influences its chemical behavior, enhancing binding affinity to various biological targets. This feature is crucial for its role as an enzyme inhibitor and receptor modulator. The presence of the amino group allows for interactions that can modulate biochemical pathways, making it a candidate for pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's ability to bind to these enzymes, potentially affecting their activity.

- Receptor Modulation : Interaction studies have shown that this compound can influence receptor interactions. This modulation can lead to alterations in various physiological processes and has implications for drug development.

Study on Enzyme Inhibition

In a study focusing on the inhibition of dipeptidyl peptidase-IV (DP-IV), a key enzyme involved in glucose metabolism, derivatives similar to this compound demonstrated significant inhibitory effects. These findings suggest potential applications in treating conditions like diabetes .

Binding Affinity Studies

Research has shown that compounds with trifluoromethyl groups often exhibit increased binding affinity to serotonin receptors. For instance, a study indicated that the presence of a -CF3 group could enhance potency by up to six times compared to non-fluorinated counterparts . This suggests that this compound may also possess similar enhancements in receptor binding.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol | C10H12F3NO | Different position of the amino group |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C6H10F3NO | Shorter carbon chain |

| 3-Amino-4-(trifluoromethyl)phenylbutanoic acid | C11H12F3N | Additional carboxylic acid functionality |

This table highlights how the structural variations impact the biological activity and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : A plausible route involves reductive amination of 1,1,1-trifluoro-4-phenylbutan-2-one using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride). Key parameters include pH control (6–7) and temperature (25–40°C) to suppress imine hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (ethanol/water) is recommended to isolate the product. Monitoring by TLC and LC-MS ensures progress .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the trifluoromethyl group ( to ppm) and amino proton environment ( ppm). NMR resolves carbonyl ( ppm) and aromatic carbons.

- FT-IR : Look for C=O stretching () and NH bending ().

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~248.08).

- X-ray Crystallography (if crystalline): SHELX software refines unit-cell parameters and hydrogen bonding.

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to avoid moisture absorption and photodegradation. Conduct periodic stability tests via HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity loss over time .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the amino group in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The amino group’s lone pair enables nucleophilic attack on electrophilic carbons (e.g., alkyl halides). Kinetic studies (UV-Vis or NMR reaction monitoring) reveal rate dependence on solvent polarity and steric hindrance. Computational modeling (DFT, Gaussian 16) predicts transition-state geometries and charge distribution .

Q. How can researchers address contradictions between experimental and computational data for this compound’s conformational stability?

- Methodological Answer :

- Triangulation : Validate computational models (e.g., molecular dynamics simulations) with experimental data (NMR coupling constants, X-ray torsional angles).

- Error Analysis : Assess solvent effects in simulations (implicit vs. explicit solvation) and basis-set limitations in DFT.

- Experimental Replication : Repeat crystallography under varied conditions (temperature, solvent) to identify polymorphic forms .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s salen complexes to induce asymmetry during reductive amination.

- Chromatographic Resolution : Employ chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases in organic media).

- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra with racemic controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.